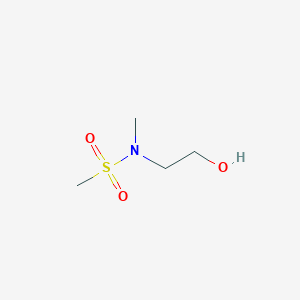

N-(2-hydroxyethyl)-N-methylmethanesulfonamide

Description

General Significance of Sulfonamide Functional Groups in Bioactive Molecules

The sulfonamide group (-S(=O)₂-N<) is a critical pharmacophore in a vast array of clinically used drugs. frontiersrj.comicm.edu.plresearchgate.net Its prevalence stems from its ability to act as a bioisostere of other functional groups, its capacity to form hydrogen bonds, and its chemical stability. eurekaselect.com Historically, sulfonamides first gained prominence as antibacterial agents, known as sulfa drugs, which inhibit bacterial growth by interfering with folic acid synthesis. ekb.egijpsjournal.com

Beyond their antibacterial applications, sulfonamides exhibit a remarkable diversity of pharmacological activities. ekb.egscienceopen.com They are integral components of drugs used as diuretics, anticonvulsants, anti-inflammatory agents, and antiviral therapies. ekb.eg In the realm of oncology, numerous sulfonamide-containing molecules have been developed as anticancer agents. citedrive.comnih.gov This functional group's ability to be readily incorporated into a wide range of molecular architectures continues to make it a focus of medicinal chemistry research. icm.edu.pl

Structural Classification and Academic Context of N-(2-hydroxyethyl)-N-methylmethanesulfonamide

This compound belongs to the class of N-substituted methanesulfonamides. Structurally, it features a central methanesulfonyl group (CH₃SO₂) attached to a nitrogen atom that is further substituted with a methyl group (-CH₃) and a 2-hydroxyethyl group (-CH₂CH₂OH).

| Property | Value |

| CAS Number | 87113-83-5 |

| Molecular Formula | C₄H₁₁NO₃S |

| Molecular Weight | 153.20 g/mol |

| SMILES | CN(CCO)S(=O)(=O)C |

Chemical properties of this compound. bldpharm.com

In the academic and commercial landscape, this compound is primarily classified as a "versatile small molecule scaffold" or a "building block" in research chemicals. This classification highlights its role as a foundational component for the synthesis of more complex molecules. Its utility lies in the presence of multiple reactive sites: the hydroxyl group can be further functionalized, and the sulfonamide nitrogen can participate in various chemical transformations. The presence of both a hydrophilic hydroxyl group and a more lipophilic methylsulfonamide moiety provides a degree of amphiphilicity that can be advantageous in designing molecules with specific solubility and permeability properties. While specific, large-scale applications are not extensively documented in publicly available research, its availability from numerous chemical suppliers underscores its use in exploratory chemical synthesis and drug discovery programs.

Overview of Research Trajectories for Alkylsulfonamide Derivatives

The broader class of alkylsulfonamide derivatives, to which this compound belongs, is an active area of research with several promising trajectories. One significant area of investigation is in the development of targeted cancer therapies. For instance, alkylsulfonamide-containing quinazoline (B50416) derivatives have been explored as potent and orally bioavailable phosphoinositide 3-kinase (PI3K) inhibitors, a key target in cancer cell signaling pathways. nih.gov

Furthermore, the alkylsulfonamide motif is being incorporated into a variety of complex molecular architectures to modulate their biological activity and physicochemical properties. Research has shown that the introduction of an alkylsulfonamide group can influence a molecule's selectivity for specific biological targets. The structural diversity achievable with alkylsulfonamide derivatives makes them attractive for creating libraries of compounds for high-throughput screening in drug discovery campaigns. The ongoing exploration of novel synthetic methodologies for the preparation of diverse alkylsulfonamides continues to expand the chemical space available to medicinal chemists, paving the way for the discovery of new therapeutic agents. eurekaselect.com

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-5(3-4-6)9(2,7)8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGFJIKCJWKGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Hydroxyethyl N Methylmethanesulfonamide and Analogues

Strategies for N-Substituted Methanesulfonamide (B31651) Bond Formation

The creation of the central methanesulfonamide bond is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through reactions that form a stable bond between a nitrogen atom and the sulfonyl group of a methanesulfonyl moiety.

Reactions Involving Methanesulfonyl Halides

The most prevalent method for forming N-substituted methanesulfonamides involves the reaction of a primary or secondary amine with a methanesulfonyl halide, most commonly methanesulfonyl chloride (MsCl). study.comwikipedia.org This reaction is a form of nucleophilic acyl substitution. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This is followed by the elimination of a chloride ion.

The general reaction can be represented as: R¹R²NH + CH₃SO₂Cl → CH₃SO₂NR¹R² + HCl

Due to the production of hydrochloric acid (HCl) as a byproduct, these reactions are typically conducted in the presence of a base. guidechem.com The base, such as triethylamine or sodium hydroxide, neutralizes the acid, preventing the protonation of the starting amine and driving the reaction to completion. guidechem.com Methanesulfonyl chloride is highly reactive with nucleophiles, including water and alcohols, making careful control of reaction conditions essential. wikipedia.org

Condensation and Coupling Approaches

Beyond the use of sulfonyl halides, other strategies exist for forming the sulfonamide linkage. One such method is the alkylation of a pre-existing sulfonamide. nih.gov This approach is useful for introducing substituents to the nitrogen atom of a primary sulfonamide. For instance, methanesulfonamide can be deprotonated with a base to form a nucleophilic anion, which can then react with an alkyl halide.

Alternative methods reported for the synthesis of sulfonamides include:

Hydroamination of Alkenes: The addition of sulfonamides to alkenes can be catalyzed by transition metals, offering a different route to N-alkyl sulfonamides. organic-chemistry.org

Coupling Reactions: Various palladium-catalyzed coupling reactions have been developed to form N-aryl sulfonamides from aryl halides or boronic acids. organic-chemistry.org

Rearrangement of Nitrile Imines: A method involving the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can also be used for amide and sulfonamide bond formation. nih.gov

These alternative methods provide versatility in synthesizing a wide range of sulfonamide analogues with diverse functional groups.

Synthesis of Hydroxyethyl (B10761427) and N-Methylamine Precursors

The synthesis of N-(2-hydroxyethyl)-N-methylmethanesulfonamide requires specific precursors that provide the N-methyl and 2-hydroxyethyl groups.

Preparation of N-Methylmethanesulfonamide Intermediates

N-methylmethanesulfonamide is a key intermediate and a simple analogue of the target compound. Its synthesis is a direct application of the reaction described in section 2.1.1. It is typically prepared through the reaction of methanesulfonyl chloride with methylamine. guidechem.com The reaction is often performed in a polar solvent like ethanol at a controlled temperature. chemicalbook.comchemicalbook.com

A typical laboratory preparation is as follows: Methanesulfonyl chloride is added dropwise to a cooled solution of methylamine in ethanol. chemicalbook.com After the addition, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. chemicalbook.comchemicalbook.com The solvent is then removed, and the product is isolated from the reaction mixture. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |

| Methanesulfonyl Chloride | Methylamine (8M in EtOH) | Ethanol | 0 °C to Room Temp. | 16 hours | N-methylmethanesulfonamide |

This table presents a typical synthesis for N-methylmethanesulfonamide based on literature findings. chemicalbook.comchemicalbook.com

Synthesis of 2-Hydroxyethylamine Derivatives

The crucial precursor providing both the N-methyl and the 2-hydroxyethyl groups is N-methylethanolamine (also known as 2-(methylamino)ethanol). wikipedia.orgmedchemexpress.com This alkanolamine is produced industrially by reacting monomethylamine with ethylene oxide in the presence of water. google.com Water acts as a catalyst in this reaction. google.com

The reaction proceeds as follows: CH₃NH₂ + C₂H₄O → CH₃NHCH₂CH₂OH

To achieve a high yield of N-methylethanolamine and minimize the formation of byproducts like N-methyldiethanolamine, an excess of monomethylamine is typically used. wikipedia.org The product is then purified from the reaction mixture by fractional distillation. wikipedia.org N-methylethanolamine is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and polymers. wikipedia.orgnbinno.com

Multistep Synthetic Pathways to this compound

The direct synthesis of this compound logically combines the precursors and reaction types discussed previously. The most direct pathway involves the reaction of methanesulfonyl chloride with the secondary amine, N-methylethanolamine.

Pathway:

Precursor Synthesis: N-methylethanolamine is synthesized from methylamine and ethylene oxide as described in section 2.2.2.

Sulfonamide Formation: N-methylethanolamine is then reacted with methanesulfonyl chloride in the presence of a base.

This reaction follows the general principle of N-sulfonylation of a secondary amine outlined in section 2.1.1. The nucleophilic secondary amine of N-methylethanolamine attacks the methanesulfonyl chloride, leading to the formation of the desired product and HCl, which is neutralized by an added base. This pathway represents an efficient and direct method for the preparation of this compound.

An alternative theoretical pathway could involve the alkylation of N-methylmethanesulfonamide (prepared as in section 2.2.1) with a 2-haloethanol (e.g., 2-chloroethanol) or with ethylene oxide. This would fall under the condensation and coupling approaches mentioned in section 2.1.2. However, the direct sulfonylation of N-methylethanolamine is generally a more common and straightforward approach for this type of substitution pattern.

Derivatization Strategies for this compound Analogs

The structural backbone of this compound offers multiple avenues for chemical modification. These derivatization strategies are aimed at systematically altering the compound's structure to fine-tune its biological activity, solubility, and other key characteristics. The main approaches focus on the hydroxyl moiety, the alkylsulfonamide chain, and the creation of chiral centers.

Modifications at the Hydroxyl Moiety

The primary alcohol of this compound is a prime target for derivatization through etherification and esterification reactions. These modifications can significantly impact the polarity and hydrogen bonding capacity of the molecule.

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For instance, treatment of this compound with a strong base like sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide), would yield the corresponding N-(2-alkoxyethyl)-N-methylmethanesulfonamide. The choice of a non-nucleophilic solvent such as toluene, acetonitrile (B52724), or N,N-dimethylformamide is crucial to prevent it from competing in the S\textsubscript{N}2 reaction. chemistrytalk.org

Another powerful method for ether synthesis is the Mitsunobu reaction, which allows for the conversion of alcohols to a wide range of functional groups under mild conditions. wikipedia.org This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry, which is particularly relevant when dealing with chiral alcohols. organic-chemistry.org While broadly applicable, the nucleophile in a Mitsunobu reaction should be sufficiently acidic (pKa < 13) to protonate the azodicarboxylate reagent and avoid side reactions. wikipedia.orgorganic-chemistry.org

Esterification: The hydroxyl group can be readily converted to an ester moiety through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A greener chemistry approach involves the direct reaction of a sulfonamide-containing carboxylic acid with an alcohol. nih.gov The Mitsunobu reaction is also a highly effective method for esterification, coupling the alcohol with a carboxylic acid using PPh₃ and DEAD or DIAD. wikipedia.orgorganic-chemistry.org This method is advantageous due to its mild reaction conditions and stereospecificity. The general procedure involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), cooling the mixture, and then slowly adding the azodicarboxylate. wikipedia.org

| Reaction Type | Reagents | Product | Key Features |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide (R-X) | N-(2-alkoxyethyl)-N-methylmethanesulfonamide | Versatile, S\textsubscript{N}2 mechanism. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Etherification | PPh₃, DEAD/DIAD, Alcohol (R-OH) | N-(2-alkoxyethyl)-N-methylmethanesulfonamide | Mild conditions, stereoinversion. wikipedia.orgorganic-chemistry.orgnih.gov |

| Esterification | Carboxylic acid/anhydride/chloride | N-(2-acyloxyethyl)-N-methylmethanesulfonamide | Various methods available. |

| Mitsunobu Esterification | PPh₃, DEAD/DIAD, Carboxylic acid (R-COOH) | N-(2-acyloxyethyl)-N-methylmethanesulfonamide | Mild conditions, stereoinversion. wikipedia.orgorganic-chemistry.orgnih.gov |

Functionalization of the Alkylsulfonamide Chain

Modifications to the N-methyl and N-ethyl groups of the sulfonamide can introduce further diversity. These functionalizations can be more challenging due to the relative inertness of these alkyl chains.

One potential strategy involves the N-alkylation of a primary sulfonamide precursor. For example, a primary methanesulfonamide could be selectively mono-N-alkylated with a functionalized ethyl halide. nih.gov Alternatively, metal-catalyzed N-alkylation reactions using alcohols as alkylating agents offer a more atom-economical approach. chemistrysteps.com

Direct functionalization of the C-H bonds on the N-alkyl chains is a more advanced strategy. Recent developments in catalysis have enabled the α-functionalization of N-alkyl piperidines through the formation of an iminium ion intermediate, which can then be trapped by various nucleophiles. A similar strategy could potentially be adapted for the N-ethyl group of the target compound.

Another approach could involve the dealkylation of the N-methyl group, followed by re-alkylation with a different alkyl group. This would allow for the introduction of a wide variety of substituents at the nitrogen atom.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the analogues of this compound can be achieved through several stereoselective synthetic routes, primarily focusing on the creation of a stereocenter in the 2-hydroxyethyl chain. A key strategy involves the use of chiral starting materials, such as enantiomerically pure epoxides.

The asymmetric ring-opening (ARO) of epoxides with nucleophiles is a powerful method for the synthesis of chiral β-amino alcohols. lumenlearning.com In the context of synthesizing a chiral analogue like N-(2-hydroxypropyl)-N-methylmethanesulfonamide, one could envision the reaction of enantiopure propylene oxide with N-methylmethanesulfonamide. The nucleophilic attack of the deprotonated sulfonamide on the epoxide would proceed via an S\textsubscript{N}2 mechanism, leading to the formation of the corresponding chiral β-hydroxysulfonamide with inversion of configuration at the attacked carbon. The regioselectivity of the ring-opening would be a critical factor to control, with the nucleophile generally attacking the less sterically hindered carbon of the epoxide. The use of chiral catalysts, such as metal-salen complexes, can enhance the enantioselectivity of such ring-opening reactions, particularly with meso-epoxides. lumenlearning.com

Another approach to chiral β-amino alcohols is through asymmetric aminohydroxylation of alkenes. This method introduces both the hydroxyl and amino functionalities in a stereocontrolled manner. While powerful, this method can sometimes suffer from issues of regioselectivity.

The synthesis of chiral β-amino acid derivatives can also be achieved through Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines, which proceed with high diastereoselectivity. organic-synthesis.com Subsequent transformations can then yield the desired chiral β-hydroxysulfonamides.

| Method | Chiral Source | Key Transformation | Potential Chiral Analogue |

| Asymmetric Epoxide Ring-Opening | Chiral Epoxide (e.g., (R)-propylene oxide) | Nucleophilic attack by N-methylmethanesulfonamide | (R)-N-(2-hydroxypropyl)-N-methylmethanesulfonamide |

| Catalytic Asymmetric Ring-Opening | meso-Epoxide + Chiral Catalyst | Enantioselective nucleophilic attack | Chiral N-(2-hydroxycycloalkyl)-N-methylmethanesulfonamide |

| Asymmetric Aminohydroxylation | Alkene + Chiral Catalyst | Syn- or anti-addition of -OH and -NHR | Chiral N-(2-hydroxyalkyl)-N-methylmethanesulfonamide |

| Mannich-type Reaction | Chiral N-sulfinyl imidate | Diastereoselective addition to an imine | Chiral β-amino sulfonamide precursor |

Analytical Methodologies for Structural Elucidation and Characterization of N 2 Hydroxyethyl N Methylmethanesulfonamide

Spectroscopic Techniques in Compound Verification

Spectroscopy is fundamental to molecular structure elucidation, providing insights into the atomic composition, bonding, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By mapping the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), a detailed molecular framework can be constructed.

For N-(2-hydroxyethyl)-N-methylmethanesulfonamide, with the structure CH₃-S(O)₂-N(CH₃)-CH₂-CH₂-OH, ¹H NMR spectroscopy would be expected to show five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts, multiplicities (splitting patterns), and integrations are detailed in Table 1.

Similarly, ¹³C NMR spectroscopy would reveal four unique carbon signals, corresponding to each of the four carbon atoms in the molecule. The expected chemical shifts for these signals are outlined in Table 2.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data are predicted based on established chemical shift principles and are not experimental.

| Signal Label | Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| a | S-CH₃ | ~2.9 - 3.1 | Singlet (s) | 3H |

| b | N-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H |

| c | N-CH₂ | ~3.4 - 3.6 | Triplet (t) | 2H |

| d | O-CH₂ | ~3.8 - 4.0 | Triplet (t) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data are predicted based on established chemical shift principles and are not experimental.

| Chemical Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| S-CH₃ | ~40 - 45 |

| N-CH₃ | ~35 - 40 |

| N-CH₂ | ~50 - 55 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₁₁NO₃S), the calculated monoisotopic mass is 153.0460 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques would also induce fragmentation of the molecule, providing structural clues. The fragmentation pattern can help confirm the connectivity of the atoms. Expected fragmentation pathways would involve the cleavage of C-N, C-S, C-O, and N-S bonds. Table 3 lists some of the plausible fragments that would be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound Note: Data are predicted based on known chemical fragmentation patterns and are not experimental.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Ion Formula |

|---|---|---|

| 154.0538 | [M+H]⁺ (Protonated Molecule) | [C₄H₁₂NO₃S]⁺ |

| 138.0225 | [M-CH₃]⁺ | [C₃H₈NO₃S]⁺ |

| 108.0589 | [M-CH₂OH-H]⁺ | [C₃H₈NO₂S]⁺ |

| 79.9568 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ |

| 74.0606 | [CH₃-N-CH₂CH₂]⁺ | [C₄H₈N]⁺ |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its O-H, C-H, S=O, and C-N bonds. These expected absorption ranges are summarized in Table 4.

Table 4: Predicted IR Absorption Bands for this compound Note: Data are predicted based on characteristic group frequencies and are not experimental.

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad |

| Alkyl | C-H stretch | 3000 - 2850 | Medium-Strong |

| Sulfonamide | S=O stretch (asymmetric) | 1350 - 1300 | Strong |

| Sulfonamide | S=O stretch (symmetric) | 1160 - 1120 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most sensitive for compounds containing chromophores, such as conjugated π-systems. This compound lacks significant chromophores and is not expected to show strong absorbance in the 200-800 nm range. It would likely only exhibit end-absorption at shorter wavelengths (<220 nm), making UV-Vis spectroscopy of limited utility for its specific identification.

Chromatographic Separation Techniques for Purity Assessment

Chromatography is used to separate a compound from a mixture, allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds. Given the polar nature of this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate.

A typical method would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a possible acid modifier like formic acid to improve peak shape. Since the compound lacks a strong UV chromophore, detection would be best achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (LC-MS). The purity would be determined by the percentage of the total peak area attributed to the main compound peak.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its hydroxyl group and sulfonamide moiety, this compound has a relatively high boiling point and polarity, making it unsuitable for direct GC analysis.

However, it can be analyzed by GC after chemical derivatization to increase its volatility. The hydroxyl group can be converted to a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) ether, by reacting the compound with a silylating agent (e.g., BSTFA). The resulting TMS-derivatized compound could then be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., DB-5 or DB-17) with flame ionization detection (FID) or mass spectrometry (GC-MS) for purity assessment and identification of any volatile impurities.

Despite a comprehensive search for scholarly articles and analytical data, no specific research findings detailing the use of coupled chromatographic-spectroscopic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the structural elucidation and characterization of this compound could be located.

Therefore, the requested section 3.2.3, including detailed research findings and data tables on the LC-MS analysis of this specific compound, cannot be provided at this time due to the absence of published scientific literature on this topic.

Computational Chemistry and Molecular Modeling of N 2 Hydroxyethyl N Methylmethanesulfonamide

In silico Characterization of Molecular Geometry and Conformational Landscape

The three-dimensional arrangement of a molecule, encompassing its geometry and the relative orientation of its constituent parts, is fundamental to its chemical and biological activity. Computational methods are instrumental in exploring the conformational landscape of flexible molecules like N-(2-hydroxyethyl)-N-methylmethanesulfonamide to identify low-energy, stable conformations.

Theoretical studies, often employing methods like Density Functional Theory (DFT), can be used to optimize the molecular geometry and calculate the relative energies of different conformers. nih.gov For this compound, key areas of conformational flexibility include the rotation around the C-C, C-N, N-S, and C-O bonds. Analysis of the potential energy surface by systematically rotating these bonds can reveal the most stable conformations.

For instance, the orientation of the hydroxyethyl (B10761427) group relative to the methanesulfonamide (B31651) moiety is crucial. Different conformers can arise from the rotation around the C-N and C-C bonds, leading to various spatial arrangements of the hydroxyl and methyl groups. These conformational preferences are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds. researchgate.net

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

| Gauche 2 | -60° | 1.30 |

| Eclipsed | 0° | 5.50 |

This table presents illustrative data for the potential energy landscape associated with the rotation around the C-C bond, which would be determined through computational analysis.

Predictive Modeling of Intermolecular Interactions and Binding Affinities

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is a cornerstone of chemical biology and drug design. This compound possesses several functional groups capable of engaging in various intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the sulfonamide group are potential hydrogen bond acceptors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be employed to investigate the binding of this compound to the active site of a target protein. The scoring functions within docking algorithms estimate the binding affinity, providing a quantitative measure of the strength of the interaction. nih.gov

These predictive models can identify key amino acid residues that interact with the molecule, offering insights into the molecular basis of its potential biological activity. For example, the hydroxyl group might form a critical hydrogen bond with a polar residue in a binding pocket, while the methyl groups could engage in hydrophobic interactions.

Table 2: Illustrative Predicted Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Distance (Å) |

| Hydroxyl (-OH) | Aspartic Acid (ASP) | Hydrogen Bond | 2.8 |

| Sulfonyl Oxygen (S=O) | Arginine (ARG) | Hydrogen Bond | 3.1 |

| N-Methyl Group (-CH3) | Leucine (LEU) | Hydrophobic | 3.9 |

| S-Methyl Group (-CH3) | Valine (VAL) | Hydrophobic | 4.2 |

This table provides a hypothetical example of the types of interactions and their geometric parameters that could be obtained from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These studies are pivotal in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. mdpi.com

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives

| Descriptor | Coefficient | p-value | Description |

| LogP | 0.45 | <0.05 | Measure of hydrophobicity |

| Dipole Moment | -0.21 | <0.05 | Indicator of molecular polarity |

| Molecular Surface Area | 0.15 | <0.05 | Steric parameter |

| Hydrogen Bond Donors | 0.62 | <0.01 | Count of H-bond donating groups |

This table illustrates a hypothetical QSAR equation where biological activity is predicted based on a linear combination of selected molecular descriptors. The coefficients indicate the direction and magnitude of the descriptor's influence on activity.

Advanced Simulation Techniques in Chemical Biology Research

Beyond static modeling approaches, advanced simulation techniques like molecular dynamics (MD) simulations provide a dynamic view of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system and study processes such as conformational changes and binding events.

An MD simulation of this compound in an aqueous environment could reveal the dynamics of its hydration shell and its conformational flexibility in solution. When studying its interaction with a biological target, MD simulations can be used to assess the stability of the predicted binding pose from molecular docking and to calculate binding free energies with greater accuracy. These advanced methods are crucial for a more comprehensive understanding of the molecule's behavior in a complex biological milieu.

Preclinical Pharmacological and Mechanistic Research on N 2 Hydroxyethyl N Methylmethanesulfonamide and Its Analogs

In Vitro Studies of Biological Activity and Cellular Response

Cell-Based Assays for Investigating Biological Endpoints

No specific studies detailing the effects of N-(2-hydroxyethyl)-N-methylmethanesulfonamide on key cellular pathways, such as cell cycle regulation or specific signaling cascades, have been identified. Research on other methanesulfonamide (B31651) derivatives has indicated potential for anticancer and anti-inflammatory activities, which would imply interaction with such pathways; however, direct evidence for the subject compound is absent.

There is no available data from receptor binding assays or other experimental methods to characterize the interaction of this compound with any specific cellular receptors.

Biochemical Assays for Enzyme Interactions

No published research has been found that details the enzyme inhibition or activation profile of this compound. While some sulfonamide-based compounds are known to be enzyme inhibitors, this specific activity has not been documented for this molecule.

Information regarding the role of this compound as a substrate or its relationship with any cofactors in enzymatic reactions is not available in the current body of scientific literature.

An article on the preclinical pharmacology of this compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific chemical compound have not yielded any relevant in vivo non-human studies.

Consequently, there is no available information to populate the requested sections on the selection and utility of animal models, pharmacodynamic assessments of target engagement, or the investigation of the compound's effects on biological processes in vivo.

Further research and publication in the field are required before a comprehensive preclinical profile of this compound can be compiled.

Metabolic Pathways and Biotransformation of N 2 Hydroxyethyl N Methylmethanesulfonamide in Preclinical Models

Identification and Characterization of Metabolites in Non-Human Biological Samples

While specific studies on the in vivo metabolism of N-(2-hydroxyethyl)-N-methylmethanesulfonamide are not extensively documented in publicly available literature, the identification of its metabolites can be inferred from studies on structurally similar compounds. A key analogous compound, N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE), has been shown to undergo significant biotransformation in rat liver preparations. nih.gov Based on these findings, the predicted metabolites of this compound in non-human biological samples would likely result from N-dealkylation and subsequent conjugation reactions.

The primary metabolites anticipated to be identified in matrices such as plasma, urine, and liver microsome incubates include N-demethylated and N-dehydroxyethylated analogs. Advanced analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are pivotal for the separation, detection, and structural elucidation of these metabolic products.

Table 1: Predicted Metabolites of this compound in Preclinical Models

| Metabolite Name | Abbreviation | Predicted Metabolic Pathway | Method of Identification |

| N-(2-hydroxyethyl)methanesulfonamide | HEMSA | N-demethylation | HPLC-HRMS |

| N-methylmethanesulfonamide | MMSA | N-dehydroxyethylation | HPLC-HRMS |

| This compound-O-glucuronide | HMM-Gluc | Glucuronidation | HPLC-HRMS |

| Methanesulfonamide (B31651) | MSA | Sequential N-dealkylation | HPLC-HRMS |

Enzymatic Biotransformation Mechanisms

The enzymatic processes responsible for the metabolism of this compound are expected to involve both Phase I and Phase II reactions. These transformations are crucial for increasing the polarity of the parent compound, thereby facilitating its excretion from the body.

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the most prominent Phase I reactions are anticipated to be N-dealkylation events catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

N-demethylation: The removal of the methyl group would lead to the formation of N-(2-hydroxyethyl)methanesulfonamide.

N-dehydroxyethylation: The cleavage of the 2-hydroxyethyl group would result in N-methylmethanesulfonamide.

Studies on the analogous compound N-EtFOSE have implicated specific CYP isozymes in these N-dealkylation processes in rats, namely CYP2C11 and CYP3A2. nih.gov It is plausible that similar isozymes would be involved in the metabolism of this compound in rodent models.

Following Phase I metabolism, or in some cases acting directly on the parent compound, Phase II reactions conjugate endogenous molecules to the xenobiotic, further increasing its water solubility.

Glucuronidation: The primary site for glucuronidation on this compound is the terminal hydroxyl group of the 2-hydroxyethyl moiety. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and would result in the formation of an O-glucuronide conjugate. Research on N-EtFOSE and its hydroxylated metabolite has demonstrated that O-glucuronidation is a significant metabolic pathway. nih.gov

Sulfation: While not as commonly reported for hydroxyethyl (B10761427) groups as glucuronidation, sulfation, catalyzed by sulfotransferases (SULTs), remains a potential, albeit likely minor, conjugation pathway for the hydroxyl group.

Table 2: Key Enzymes in the Biotransformation of this compound

| Metabolic Phase | Reaction | Enzyme Family | Predicted Specific Enzymes (Rat Models) |

| Phase I | N-demethylation | Cytochrome P450 (CYP) | CYP2C11, CYP3A2 |

| Phase I | N-dehydroxyethylation | Cytochrome P450 (CYP) | CYP2C11, CYP3A2 |

| Phase II | O-glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT family enzymes |

| Phase II | Sulfation | Sulfotransferases (SULTs) | SULT family enzymes |

Excretion and Distribution Pathways in Animal Studies

The excretion and distribution of this compound and its metabolites in animal models are expected to follow patterns observed for other small, polar sulfonamides. The primary route of excretion is likely to be via the kidneys into the urine. The metabolic transformations, particularly the Phase II conjugation reactions, play a vital role in increasing the renal clearance of the compound.

Distribution studies in preclinical species would be necessary to determine the extent to which the parent compound and its metabolites penetrate various tissues. It is anticipated that due to its hydrophilic nature, the compound would primarily be distributed in the total body water and have limited accumulation in adipose tissue. The liver, being the primary site of metabolism, and the kidneys, as the main organ of excretion, are expected to show transiently higher concentrations of the compound and its metabolites.

Research into Biomarker Potential of Related Metabolic Products in Non-Human Systems

The identification of specific metabolites of this compound in accessible biological fluids, such as urine and plasma, opens the possibility of their use as biomarkers of exposure in non-human systems. researchgate.netnih.govdrugtargetreview.com In preclinical toxicology and pharmacokinetic studies, monitoring the levels of the parent compound and its key metabolites can provide a more comprehensive understanding of the compound's disposition.

For instance, the ratio of the O-glucuronide metabolite to the parent compound in urine could serve as an indicator of the activity of UGT enzymes. Similarly, the relative abundance of N-demethylated versus N-dehydroxyethylated metabolites might offer insights into the substrate preference of the involved CYP450 isozymes in a particular animal model. Further research is required to validate these potential metabolic biomarkers and to establish their correlation with exposure levels and any observed physiological effects in preclinical species.

Academic Applications As a Chemical Building Block and Research Intermediate

Role in the Synthesis of Complex Pharmaceutical Intermediates

The N-methylmethanesulfonamide group is a key pharmacophore found in several successful drug molecules. The structural backbone of N-(2-hydroxyethyl)-N-methylmethanesulfonamide provides a foundational component for synthesizing intermediates used in the production of these pharmaceuticals.

The N-methylmethanesulfonamide group is a defining structural feature of sumatriptan (B127528), a first-generation triptan medication used for the treatment of migraine headaches. In sumatriptan, this group is attached to an indole (B1671886) ring system, and it plays a crucial role in the drug's interaction with serotonin (B10506) 5-HT1D and 5-HT1B receptors.

While direct synthesis routes starting from this compound are not extensively detailed, the synthesis of sumatriptan and its analogues relies heavily on intermediates containing the N-methylmethanesulfonamide core. Synthetic strategies often involve the Fischer indole synthesis, where a key intermediate is a phenylhydrazine (B124118) derivative bearing the required N-methylmethanesulfonamide side chain. For example, the synthesis can proceed through intermediates like 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide. The preparation of these crucial intermediates underscores the importance of building blocks that provide the N-methylmethanesulfonamide moiety for the final drug structure.

Statins are a class of lipid-lowering medications that act by inhibiting the enzyme HMG-CoA reductase. mdpi.com Synthetic statins, in particular, feature complex heterocyclic core structures. The N-methylmethanesulfonamide group is a critical component of rosuvastatin (B1679574), one of the most potent and widely prescribed statins. mdpi.com

In the synthesis of rosuvastatin, a key intermediate is N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. google.com This intermediate represents the core pyrimidine (B1678525) structure of the final drug, to which the characteristic dihydroxyheptanoic acid side chain is later attached. The sulfonamide group in rosuvastatin is not merely a structural linker; it forms important hydrogen-bonding interactions with amino acid residues within the active site of the HMG-CoA reductase enzyme, contributing significantly to the drug's high binding affinity and potent inhibitory activity. mdpi.com Therefore, building blocks containing the N-methylmethanesulfonamide scaffold are fundamental to the synthesis of this important therapeutic agent.

Utility in Peptide Synthesis and Modification

The modification of peptides is a critical strategy for enhancing their therapeutic properties, such as stability, membrane permeability, and bioavailability. umn.edunih.gov this compound possesses functional groups that make it a potentially useful tool in this field.

The N-methylated sulfonamide group can serve as a non-hydrolyzable mimic of a peptide bond, providing resistance to enzymatic degradation by peptidases. Introducing N-methyl groups into peptide backbones is a known strategy to improve pharmacokinetic properties. biosynth.com

Furthermore, the N-(2-hydroxyethyl) group provides a reactive handle for further chemical modifications. This hydroxyl group can be used to improve the water solubility of synthetic intermediates or the final modified peptide. For instance, in a study on the modification of cysteine-containing peptides via ynamide hydrosulfuration, researchers replaced a methyl group with a 2-hydroxyethyl group on the sulfonamide-based reagent to enhance its solubility and reaction efficiency in aqueous media. nih.gov This demonstrates the practical benefit of the hydroxyethyl (B10761427) moiety in bioconjugation and peptide modification chemistry. The hydroxyl group can also serve as an attachment point for conjugating other molecules, such as fluorescent dyes, affinity tags, or polymers like polyethylene (B3416737) glycol (PEG). nih.gov

Development of Analytical Reference Standards for Environmental or Biological Monitoring (e.g., N-MeFOSE)

This compound serves as a crucial non-fluorinated precursor or reference compound for the study of certain per- and polyfluoroalkyl substances (PFAS). Specifically, it is structurally analogous to N-methyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-MeFOSE), a significant compound in environmental science.

N-MeFOSE was historically used in the formulation of stain- and water-repellent coatings for textiles, carpets, and paper. It is known as a "precursor" compound because it can degrade or metabolize in the environment and in biological systems to form the highly persistent and toxic perfluorooctane (B1214571) sulfonate (PFOS). Due to its environmental significance, accurate monitoring of N-MeFOSE is essential. The development of analytical methods for its detection and quantification relies on the availability of well-characterized reference standards. The U.S. Environmental Protection Agency (EPA) has identified N-MeFOSE as a substance requiring further testing to understand its physical-chemical properties and potential health effects, highlighting its regulatory importance.

Below is a table summarizing key information regarding N-MeFOSE, the fluorinated analogue.

| Property | Data |

| Full Chemical Name | N-methyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide |

| Acronym | N-MeFOSE |

| CAS Registry Number | 24448-09-7 |

| Molecular Formula | C11H8F17NO3S |

| Environmental Role | A precursor to perfluorooctane sulfonate (PFOS) |

| Primary Use | Formerly used in surface protection products for carpets, textiles, and paper |

| Significance | Used as an analytical reference standard for monitoring PFAS contamination in environmental samples (water, soil) and biological matrices. |

Contribution to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach accelerates the identification of new lead compounds by creating vast molecular diversity for high-throughput screening. nih.govajrconline.org

The efficacy of combinatorial synthesis relies on the use of versatile building blocks, often molecules with two or more reactive sites that can be systematically derivatized. This compound is an excellent example of such a bifunctional building block. It possesses two distinct reactive centers:

The primary hydroxyl (-OH) group: This group can readily participate in reactions such as esterification with a library of carboxylic acids, etherification with alkyl halides, or formation of carbamates with isocyanates.

The sulfonamide N-H group: The proton on the sulfonamide nitrogen can be removed by a base, allowing the resulting anion to react with a library of electrophiles, such as alkyl or acyl halides.

This dual reactivity allows for a two-dimensional expansion of molecular diversity from a single scaffold. For example, by reacting this compound with a set of 100 different carboxylic acids and then with a set of 100 different alkyl halides, a library of 10,000 (100 x 100) unique compounds can be generated. The synthesis of libraries based on sulfonamide scaffolds has been successfully used to identify potential kinase inhibitors. nih.gov

The following table illustrates a conceptual combinatorial library synthesis using this compound as the core scaffold.

| Scaffold | Reagent Set A (e.g., Carboxylic Acids) | Reagent Set B (e.g., Alkyl Halides) | Resulting Library of Compounds |

| This compound | R¹-COOH | R²-X | A diverse collection of molecules with the general structure: R¹-COO-CH₂CH₂-N(R²)-SO₂CH₃ |

| R³-COOH | R⁴-X | where R¹/R³ and R²/R⁴ represent a wide variety of different chemical groups introduced from the building block sets. | |

| R⁵-COOH | R⁶-X |

This strategic use of bifunctional building blocks like this compound is fundamental to the principles of modern combinatorial chemistry and drug discovery. imperial.ac.uk

Future Directions and Emerging Research Opportunities for N 2 Hydroxyethyl N Methylmethanesulfonamide

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of sulfonamides, including N-(2-hydroxyethyl)-N-methylmethanesulfonamide, is undergoing a paradigm shift towards more environmentally sustainable methods. Green chemistry principles are being increasingly integrated to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it

Future research will likely focus on developing one-pot synthesis methods that combine multiple reaction steps into a single procedure, thereby reducing solvent usage and purification needs. A promising strategy involves the in situ generation of sulfonyl chlorides from thiols, followed by immediate reaction with the appropriate amine. rsc.orgresearchgate.net For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as a mild and efficient oxidant in sustainable solvents like water, ethanol, or glycerol (B35011) has been demonstrated for the synthesis of various sulfonamides. rsc.orgresearchgate.net This approach avoids harsh conditions and simplifies the workup process to a mere filtration, highlighting a greener alternative to traditional methods. rsc.orgresearchgate.net

The exploration of novel, eco-friendly solvents is another critical avenue. Solvents like N-butylpyrrolidone (NBP) and innovative bio-based solvents such as Cyrene and Rhodiasolv PolarClean are being investigated as replacements for hazardous solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). unibo.itmdpi.com These green solvents are characterized by their biodegradability, low toxicity, and high boiling points, which can lead to safer and more sustainable manufacturing processes. mdpi.com

Below is a comparative table of conventional versus green solvents that could be explored for the synthesis of this compound.

| Feature | Conventional Solvents (e.g., DMF, NMP) | Green Solvents (e.g., Water, Ethanol, NBP, Cyrene) |

| Source | Petrochemical-based | Often renewable, bio-based |

| Toxicity | High, often reprotoxic | Low to negligible |

| Environmental Impact | High, persistent, polluting | Low, often biodegradable |

| Safety | Low flash points, flammable | Higher flash points, safer to handle |

| Disposal | Costly and regulated | Simpler, less environmental burden |

The application of these green chemistry principles could significantly decrease the environmental footprint associated with the production of this compound, making it a more attractive candidate for further development.

Integration with Novel Preclinical Research Methodologies (e.g., organ-on-a-chip systems)

Traditional preclinical research, relying on 2D cell cultures and animal models, often fails to accurately predict human responses to chemical compounds. nih.gov Organ-on-a-chip (OoC) technology has emerged as a revolutionary tool that can more faithfully replicate human physiology, offering a more accurate platform for studying the effects of compounds like this compound. nih.govmdpi.com

OoCs are microfluidic devices that contain living human cells in a 3D arrangement, simulating the architecture and function of human organs such as the liver, kidney, and lung. mdpi.comresearchgate.net These systems allow for the precise control of the cellular microenvironment and can model tissue-tissue interfaces and mechanical forces, such as breathing in the lung or peristalsis in the gut. nih.govmdpi.com

For this compound, OoC technology presents several research opportunities:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Multi-organ-on-a-chip systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in a human-relevant context. researchgate.net For example, a gut-liver-kidney chip could provide insights into its oral bioavailability and subsequent metabolic fate.

Efficacy and Target Engagement: Disease-specific OoC models, such as a "cancer-on-a-chip," could be used to evaluate the compound's potential therapeutic effects on human tissues, providing more predictive data than traditional models.

Personalized Medicine: By using patient-derived cells in OoC systems, researchers could investigate how genetic differences influence an individual's response to this compound, paving the way for personalized therapeutic strategies. mdpi.com

The integration of this compound with these advanced preclinical models will enable a more robust and human-relevant assessment of its biological activities.

Exploration of Unconventional Biological Targets and Mechanisms

While the biological targets of many sulfonamide-based compounds are well-established, there is a vast, unexplored space of potential molecular interactions. Future research on this compound should venture beyond conventional targets to uncover novel mechanisms of action. This exploration could reveal unexpected therapeutic applications for the compound.

Computational methods, such as molecular docking and virtual screening, can be employed to screen large libraries of biological targets to identify potential binding partners for this compound. This in silico approach can generate hypotheses that can then be tested experimentally.

Furthermore, chemoproteomics and activity-based protein profiling are powerful experimental techniques that can identify the direct targets of a small molecule within a complex biological system. By using a tagged version of this compound, researchers could "fish out" its binding partners from cell lysates, leading to the identification of previously unknown targets.

Potential unconventional target classes to investigate include:

Epigenetic Modifiers: Enzymes involved in the regulation of gene expression, such as histone deacetylases (HDACs) or methyltransferases.

Protein-Protein Interactions: The compound could act as a molecular glue or an inhibitor of specific protein-protein interactions that are critical in disease pathways.

Allosteric Binding Sites: Rather than competing with the natural substrate at the active site of an enzyme, the compound might bind to a distant allosteric site, offering a more subtle and potentially more specific mode of regulation.

Uncovering a novel mechanism of action for this compound would be a significant breakthrough, potentially opening up entirely new avenues for therapeutic development.

Design and Synthesis of Next-Generation Derivatives with Modulated Biological Activity

Building upon a deeper understanding of its biological activity, the design and synthesis of next-generation derivatives of this compound represent a logical next step. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com

Systematic modifications to the core structure of this compound could be explored. For example, the hydroxyethyl (B10761427) group offers a handle for derivatization, such as esterification or etherification, to modulate properties like cell permeability and metabolic stability. Research on other N-(2-hydroxyethyl) derivatives has shown that modifications at this position can significantly impact biological activity. nih.govnih.govresearchgate.net

Key strategies for designing next-generation derivatives include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's profile.

Conformational Constraint: Introducing cyclic elements or rigid linkers to lock the molecule into a specific conformation that is optimal for binding to its biological target. mdpi.com

Fragment-Based Drug Discovery: Combining structural elements from this compound with fragments from other molecules known to bind to a target of interest.

The table below outlines potential modification sites on the this compound scaffold and the potential impact of such modifications.

| Modification Site | Type of Modification | Potential Impact |

| Hydroxyethyl Group (-CH2CH2OH) | Esterification, Etherification, Halogenation | Altered solubility, cell permeability, metabolic stability |

| N-Methyl Group (-CH3) | Replacement with larger alkyl groups, cyclic groups | Modified steric interactions with target, altered selectivity |

| Methanesulfonyl Group (-SO2CH3) | Replacement with other sulfonyl groups (e.g., arylsulfonyl) | Changes in electronic properties, potential for new target interactions |

Through iterative cycles of design, synthesis, and biological testing, it will be possible to develop next-generation derivatives of this compound with enhanced and finely tuned biological activities for specific therapeutic applications. mdpi.commdpi.com

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxyethyl)-N-methylmethanesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of methanesulfonyl chloride with N-methyl-2-hydroxyethylamine. Key steps include:

- Reagent Selection : Use anhydrous conditions to prevent hydrolysis of methanesulfonyl chloride .

- Catalysis : Consider Et₂Zn catalysts for intramolecular hydroamination, as demonstrated in related sulfonamide syntheses .

- Purification : Employ recrystallization (e.g., hexane) or column chromatography to isolate the product. Monitor purity via TLC and confirm with melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the hydroxyethyl (-CH₂CH₂OH) and methyl (-CH₃) groups. For example, the methyl group adjacent to sulfonamide typically resonates at δ ~3.0 ppm .

- FT-IR : Confirm sulfonamide S=O stretches (~1150–1350 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer :

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (deviation <0.4%) .

- Chromatography : Utilize reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic impurities by comparing melting points .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to predict thermodynamic properties (e.g., bond dissociation energies) .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency calculations. For heavy atoms, incorporate effective core potentials (ECPs) to account for relativistic effects .

- Solvent Modeling : Include implicit solvent models (e.g., PCM) to simulate aqueous environments .

Q. How can researchers resolve contradictions in spectral data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR/IR data with X-ray crystallography (e.g., C–H⋯O interactions in sulfonamides ).

- Dynamic Effects : Account for rotational barriers in NMR (e.g., variable-temperature studies to detect conformational exchange).

- Computational Validation : Compare experimental IR stretches with DFT-calculated vibrational modes .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound?

- Methodological Answer :

- pH-Dependent Studies : Conduct kinetic assays at physiologically relevant pH (e.g., 1–13) to identify degradation pathways.

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms via mass spectrometry .

- Byproduct Analysis : Employ LC-MS/MS to detect intermediates (e.g., methanesulfonic acid or ethanolamine derivatives) .

Q. How can reaction mechanisms for sulfonamide functionalization be probed using this compound as a model compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to test for radical intermediates in oxidative reactions.

- In Situ Monitoring : Implement ReactIR or NMR spectroscopy to track real-time bond cleavage/formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.